molecular formula C20H23N3O4S B14107193 2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide

2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide

Cat. No.: B14107193
M. Wt: 401.5 g/mol
InChI Key: GGMOSXPNPVRKOY-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide is a complex organic compound with a unique structure that combines a thienopyrimidine core with a methoxyphenyl group and an acetamide side chain

Preparation Methods

The synthesis of 2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyphenyl group and the acetamide side chain. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, reaction time, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the thienopyrimidine core can be reduced to alcohols.

    Substitution: The acetamide side chain can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core may bind to active sites of enzymes, inhibiting their activity, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The acetamide side chain may also contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar compounds to 2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide include other thienopyrimidine derivatives and methoxyphenyl-containing compounds. These compounds may share similar structural features but differ in their specific functional groups and side chains, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in terms of activity and selectivity.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C20H23N3O4S/c1-13(2)8-10-21-17(24)12-22-15-9-11-28-18(15)19(25)23(20(22)26)14-6-4-5-7-16(14)27-3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,24)

InChI Key

GGMOSXPNPVRKOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3OC)SC=C2

Origin of Product

United States

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